7-Isopropyl-5-methylbicyclo(2.2.2)octane-2-carbaldehyde

Catalog No.
S13165513
CAS No.
84963-31-5
M.F
C13H22O
M. Wt
194.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Isopropyl-5-methylbicyclo(2.2.2)octane-2-carbald...

CAS Number

84963-31-5

Product Name

7-Isopropyl-5-methylbicyclo(2.2.2)octane-2-carbaldehyde

IUPAC Name

5-methyl-7-propan-2-ylbicyclo[2.2.2]octane-2-carbaldehyde

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

InChI

InChI=1S/C13H22O/c1-8(2)12-6-10-5-11(7-14)13(12)4-9(10)3/h7-13H,4-6H2,1-3H3

InChI Key

DFYLIPCZGDCPEB-UHFFFAOYSA-N

Canonical SMILES

CC1CC2C(CC1CC2C(C)C)C=O

7-Isopropyl-5-methylbicyclo(2.2.2)octane-2-carbaldehyde, with the chemical formula C13H22OC_{13}H_{22}O and CAS number 84963-31-5, is a bicyclic compound characterized by its unique structural features. The compound consists of a bicyclo[2.2.2]octane framework with an isopropyl group and a methyl group, along with an aldehyde functional group at the second carbon position. This configuration contributes to its distinctive chemical properties and potential applications in various fields.

, including:

  • Oxidation: The aldehyde can be oxidized to form carboxylic acids or other oxidation products.
  • Reduction: It can undergo reduction to yield alcohols or other reduced derivatives.
  • Substitution: The compound can participate in substitution reactions, where the aldehyde group may be replaced by other functional groups.

Common Reagents and Conditions

  • Oxidation Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  • Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents used in reactions involving this compound.
  • Substitution Reagents: Various halogens and alkylating agents can be employed for substitution reactions.

Laboratory Synthesis

The synthesis of 7-Isopropyl-5-methylbicyclo(2.2.2)octane-2-carbaldehyde typically involves the following steps:

  • Starting Materials: The synthesis begins with the appropriate bicyclic precursors.
  • Reagents: Formamide and formaldehyde are commonly used as reagents in controlled conditions.
  • Reaction Conditions: The reaction is usually conducted in an aqueous medium with controlled pH (acidic or neutral) and moderate temperatures to facilitate product formation without decomposition.

Industrial Production

In industrial settings, the synthesis follows similar pathways but is scaled up for mass production, ensuring consistency and quality through careful monitoring of reaction conditions.

7-Isopropyl-5-methylbicyclo(2.2.2)octane-2-carbaldehyde has several applications:

  • Chemical Research: It serves as a reagent in various chemical syntheses and reactions.
  • Biological Studies: The compound is used to investigate its effects on biological systems.
  • Medicinal Chemistry: Ongoing research explores its potential therapeutic uses.
  • Industrial

Several compounds share structural similarities with 7-Isopropyl-5-methylbicyclo(2.2.2)octane-2-carbaldehyde, including:

  • Formamide (CAS No. 75-12-7): A simpler amide that reacts with formaldehyde to form various derivatives.
  • Formaldehyde (CAS No. 50-00-0): A reactive aldehyde that participates in forming many organic compounds, including 7-Isopropyl-5-methylbicyclo(2.2.2)octane-2-carbaldehyde.
  • Bicyclo[3.3.0]octanone (CAS No. 1000-00-0): Another bicyclic compound that exhibits different reactivity patterns compared to 7-Isopropyl-5-methylbicyclo(2.2.2)octane-2-carbaldehyde.

Uniqueness

What sets 7-Isopropyl-5-methylbicyclo(2.2.2)octane-2-carbaldehyde apart from these similar compounds is its specific bicyclic structure combined with an aldehyde functional group, which influences its reactivity and potential applications in both synthetic chemistry and biological studies.

XLogP3

3.6

Hydrogen Bond Acceptor Count

1

Exact Mass

194.167065321 g/mol

Monoisotopic Mass

194.167065321 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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